Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes an indole moiety, a piperidine ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The subsequent steps involve the introduction of the fluorophenyl group and the piperidine ring through various substitution and coupling reactions. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of catalysts and automated processes to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce additional functional groups or modify the existing structure.
Scientific Research Applications
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which play a crucial role in various physiological processes . The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of these receptors and the subsequent activation or inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-{[(3Z)-2-oxo-3-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1H-indol-1-yl]methyl}-4-piperidinecarboxylate
- Ethyl 1-({(3Z)-3-[(3-bromo-4-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)-4-piperidinecarboxylate
These compounds share a similar core structure but differ in the substituents attached to the indole and piperidine rings The presence of different substituents can significantly impact their biological activities, binding affinities, and overall pharmacological profiles
Properties
Molecular Formula |
C23H24FN3O3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 1-[[3-(3-fluorophenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H24FN3O3/c1-2-30-23(29)16-10-12-26(13-11-16)15-27-20-9-4-3-8-19(20)21(22(27)28)25-18-7-5-6-17(24)14-18/h3-9,14,16H,2,10-13,15H2,1H3 |
InChI Key |
OFSWOAKSLCJGTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=CC=C4)F)C2=O |
Origin of Product |
United States |
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